Bortezomib Pinanediol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bortezomib Pinanediol Ester is a derivative of bortezomib, a first-in-class therapeutic antineoplastic agent used primarily for treating multiple myeloma and mantle cell lymphoma . Bortezomib acts as a reversible inhibitor of the 26S proteasome, a protein complex involved in degrading unneeded or damaged proteins . The pinanediol ester form is used to enhance the stability and solubility of bortezomib during its synthesis and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bortezomib Pinanediol Ester involves several key steps. The enantiopure L-boronoleucine unit is synthesized using (1S,2S,3R,5S)-pinanediol ester as a chiral director . The alkylation of boronic ester with dichloromethyllithium, generated in situ from methylene dichloride and lithium diisopropylamide, leads to the formation of an ‘onium’ salt, which undergoes a stereoselective rearrangement promoted by zinc chloride . This process results in the formation of the pinanediol ester of leucine boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves a convergent synthesis approach to improve yield and reduce the number of steps . The use of TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the peptide coupling step helps suppress racemization and enhances the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bortezomib Pinanediol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the boronic ester group.
Substitution: Nucleophilic substitution reactions are common, especially involving the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as lithium diisopropylamide and dichloromethyllithium are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives and substituted pinanediol esters .
Scientific Research Applications
Bortezomib Pinanediol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Bortezomib Pinanediol Ester exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome core within the 26S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins, disrupting various cellular processes and ultimately inducing apoptosis in cancer cells . The compound targets multiple signaling pathways, including the NF-κB pathway, mitochondrial apoptosis pathway, and endoplasmic reticulum stress-mediated apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
Carfilzomib: Another proteasome inhibitor used in cancer treatment.
Ixazomib: An oral proteasome inhibitor with similar applications in multiple myeloma treatment.
Delanzomib: A proteasome inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Bortezomib Pinanediol Ester is unique due to its enhanced stability and solubility, which improve its efficacy and ease of use in various applications . Its specific inhibition of the 26S proteasome and the use of pinanediol ester as a chiral director in its synthesis further distinguish it from other proteasome inhibitors .
Properties
Molecular Formula |
C29H39BN4O4 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1 |
InChI Key |
HZCSTPSWJFWZHP-XYPKDEGGSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.